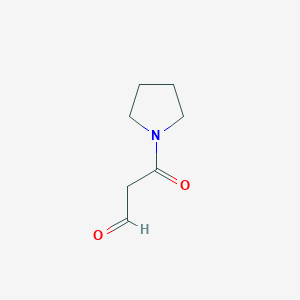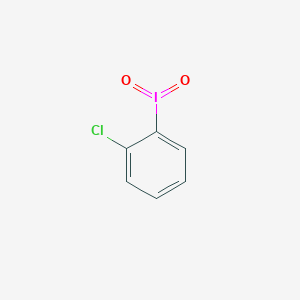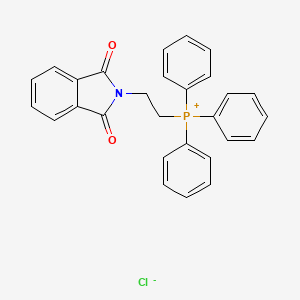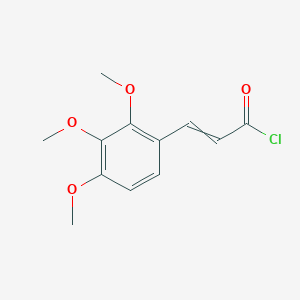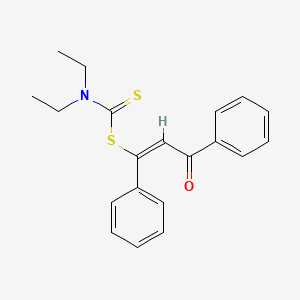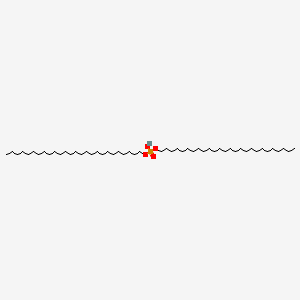
1-Hexacosanol, hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexacosanol, hydrogen phosphate is a compound with the molecular formula C52H107O4P and a molecular mass of 827.38 g/mol . It is a derivative of 1-hexacosanol, a saturated primary fatty alcohol with a carbon chain length of 26. This compound is known for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of 1-hexacosanol, hydrogen phosphate involves several synthetic routes and reaction conditions. One common method is the phosphorylation of 1-hexacosanol using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the quality of the final product.
Analyse Des Réactions Chimiques
1-Hexacosanol, hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form hexacosanoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexacosanol and other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions, where the hydrogen phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Applications De Recherche Scientifique
1-Hexacosanol, hydrogen phosphate has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential role in cellular signaling and membrane structure. The compound’s ability to interact with lipid bilayers makes it a valuable tool in biophysical research.
Medicine: Research has explored its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-hexacosanol, hydrogen phosphate involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes.
One proposed mechanism is the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound can influence various metabolic pathways, including lipid and glucose metabolism .
Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This can protect cells from damage and contribute to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Hexacosanol, hydrogen phosphate can be compared with other similar compounds, such as:
1-Hexacosanol:
Hexacosanoic Acid: An oxidation product of 1-hexacosanol, this compound has a carboxylic acid group instead of the hydrogen phosphate group.
Phosphorylated Fatty Alcohols: Other fatty alcohols phosphorylated in a similar manner can be compared based on their chain length, functional groups, and specific applications.
The uniqueness of this compound lies in its specific combination of a long-chain fatty alcohol with a hydrogen phosphate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
64131-11-9 |
|---|---|
Formule moléculaire |
C52H107O4P |
Poids moléculaire |
827.4 g/mol |
Nom IUPAC |
dihexacosyl hydrogen phosphate |
InChI |
InChI=1S/C52H107O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-55-57(53,54)56-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3,(H,53,54) |
Clé InChI |
ZAXBEVVSTLBESF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


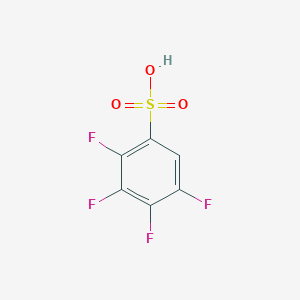
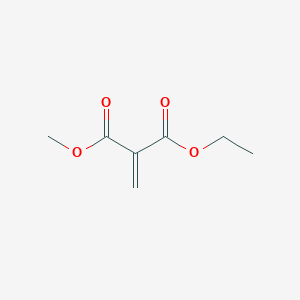
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
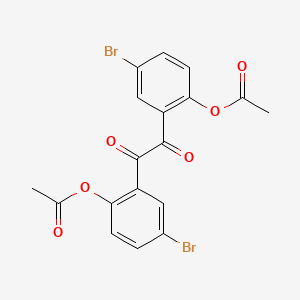
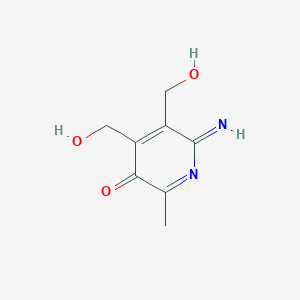


![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)

